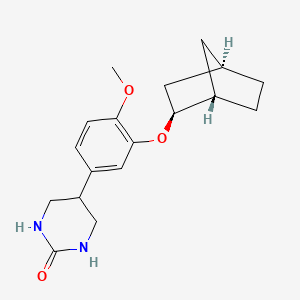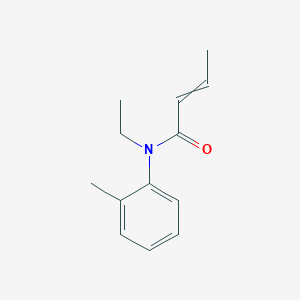
Crotamitón
Descripción general
Descripción
Crotamiton es un compuesto químico que se utiliza principalmente como agente escabicida y antipruriginoso. Está disponible en forma de crema o loción para aplicación tópica. Crotamiton es un aceite incoloro a ligeramente amarillento con un leve olor a amina. Es miscible con alcohol y metanol. El compuesto se utiliza para tratar la sarna y aliviar la picazón causada por diversas afecciones de la piel, que incluyen quemaduras solares y picaduras de insectos .
Aplicaciones Científicas De Investigación
Crotamiton tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios cromatográficos para separar y analizar isómeros.
Medicina: El compuesto se utiliza ampliamente en dermatología para tratar la sarna y aliviar el prurito.
Industria: Crotamiton se utiliza en la formulación de cremas y lociones tópicas para tratar afecciones de la piel
Mecanismo De Acción
Crotamiton ejerce sus efectos a través de múltiples mecanismos:
Acción antiparasitaria: Es tóxico para el ácaro de la sarna, lo que ayuda a erradicar la infestación.
Acción antipruriginosa: Crotamiton alivia la picazón al producir un efecto de contrairritación. .
Objetivos moleculares: Es probable que Crotamiton actúe sobre los canales iónicos sensoriales como el potencial transitorio del receptor de vanilloides-4 (TRPV4), que se expresan en la piel y las neuronas sensoriales primarias.
Análisis Bioquímico
Biochemical Properties
Crotamiton plays a significant role in biochemical reactions, particularly in its interaction with sensory ion channels. It is known to inhibit the transient receptor potential vanilloid 4 (TRPV4) channel, which is expressed in the skin and primary sensory neurons . This inhibition likely contributes to its antipruritic effects. Additionally, Crotamiton interacts with enzymes and proteins involved in the inflammatory response, although the exact nature of these interactions remains to be fully elucidated.
Cellular Effects
Crotamiton exerts various effects on different cell types and cellular processes. It is toxic to the scabies mite, Sarcoptes scabiei, and helps in eradicating the mite from the skin . In terms of cellular function, Crotamiton influences cell signaling pathways by inhibiting TRPV4, which plays a role in sensory perception and inflammation . This inhibition can lead to reduced itching and inflammation, providing symptomatic relief to patients.
Molecular Mechanism
The molecular mechanism of Crotamiton involves its action as an antiparasitic and antipruritic agent. Additionally, Crotamiton produces a cooling effect as it evaporates from the skin, which helps to divert the body’s attention away from itching . This counter-irritation mechanism is a key aspect of its antipruritic action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Crotamiton can change over time. It is absorbed systemically after topical application, with an elimination half-life of approximately 30.9 hours . Over time, the stability and degradation of Crotamiton can influence its efficacy and long-term effects on cellular function. Studies have shown that Crotamiton can provide relief from itching for several hours after each application .
Dosage Effects in Animal Models
The effects of Crotamiton vary with different dosages in animal models. At therapeutic doses, it effectively relieves itching and eradicates scabies mites. At higher doses, Crotamiton can cause skin irritation and other adverse effects . It is important to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
Crotamiton is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. After topical application, approximately 10% of Crotamiton is absorbed locally . It is metabolized and excreted primarily through the urine, with 4.8-8.8% of the absorbed dose being excreted
Transport and Distribution
Crotamiton is transported and distributed within cells and tissues after topical application. It is miscible with alcohol and methanol, which aids in its absorption through the skin . The distribution of Crotamiton within the body is not extensively studied, but it is known to be absorbed systemically and excreted through the urine .
Subcellular Localization
Its interaction with TRPV4 channels suggests that it may localize to areas where these channels are expressed, such as the skin and sensory neurons
Métodos De Preparación
Crotamiton se puede sintetizar mediante la condensación formal de ácido crotónico con N-etil-2-metil-anilina. Esta reacción da como resultado la formación de una enamida. El compuesto existe como una mezcla de isómeros cis y trans, que se pueden separar mediante técnicas cromatográficas . Los métodos de producción industrial incluyen el uso de cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Crotamiton experimenta varias reacciones químicas, que incluyen:
Oxidación: Crotamiton se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El compuesto se puede reducir para formar aminas correspondientes.
Sustitución: Crotamiton puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Crotamiton se puede comparar con otros compuestos similares utilizados para tratar la sarna y el prurito:
Permetrina: Un agente escabicida ampliamente utilizado que actúa al interrumpir la función del sistema nervioso en los insectos.
Lindano: Otro agente escabicida que funciona interfiriendo con el neurotransmisor ácido gamma-aminobutírico (GABA) en el sistema nervioso de los parásitos.
Benzoato de bencilo: Utilizado para tratar la sarna y los piojos, funciona al ejercer un efecto tóxico sobre los parásitos.
Crotamiton es único en su doble acción como agente escabicida y antipruriginoso, proporcionando alivio de la picazón al mismo tiempo que erradica el ácaro de la sarna .
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGGZPQPQTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040664 | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.53e-01 g/L | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
483-63-6, 124236-29-9 | |
| Record name | Crotamiton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotamiton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-o-crotonotoluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Crotamiton?
A1: Research indicates that Crotamiton directly interacts with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting its activity. [] This channel plays a role in itch sensations, and its inhibition likely contributes to the antipruritic effect of Crotamiton.
Q2: How does Crotamiton affect the TRPV4 channel?
A2: While the precise mechanism of inhibition requires further investigation, studies suggest that Crotamiton might induce pore dilation of the TRPV4 channel upon washout. This phenomenon has been observed through increased cation influx and alterations in reversal potentials during patch-clamp experiments. []
Q3: Does Crotamiton influence other itch pathways besides TRPV4?
A3: Yes, Crotamiton has demonstrated an inhibitory effect on both histamine-dependent and histamine-independent itch pathways. In vitro studies show that it can suppress calcium influx induced by histamine, which typically signals through the H1R and TRPV1 receptors. Additionally, it blocks calcium influx caused by chloroquine, which is associated with the MRGPRA3 and TRPA1 receptors and is involved in histamine-independent itching. []
Q4: What is the chemical structure of Crotamiton?
A4: Crotamiton is an amide derivative of Crotonic acid and N-Ethyl-o-toluidine. Its chemical structure consists of a benzene ring substituted with an ethyl-amide and a but-2-enamide group. []
Q5: What is the molecular formula and weight of Crotamiton?
A5: The molecular formula of Crotamiton is C13H17NO, and its molecular weight is 203.28 g/mol. []
Q6: How stable is Crotamiton in the environment?
A6: Crotamiton exhibits high persistence in freshwater and coastal environments, making it a suitable marker for sewage contamination. It demonstrates conservative behavior across various salinity ranges and seasons. []
Q7: How is Crotamiton absorbed by the body?
A7: Crotamiton demonstrates rapid penetration into intact human skin following topical application, forming a drug reservoir within the skin for at least 24 hours. The drug gradually releases from this reservoir into the bloodstream. []
Q8: How do different topical formulations affect Crotamiton absorption?
A8: Pharmacokinetic studies reveal adequate drug absorption from various commercially available topical formulations, including ointments, creams, and gels. These formulations effectively maintain a therapeutically relevant concentration in the skin for approximately 24 hours after application. []
Q9: What is the efficacy of Crotamiton in treating scabies compared to other available treatments?
A9: Clinical trials indicate that Crotamiton, while effective, exhibits lower efficacy compared to Permethrin in treating scabies. Studies show that topical Permethrin results in faster and higher cure rates compared to Crotamiton. [, , , , ]
Q10: Is Crotamiton effective against all stages of the scabies mite life cycle?
A10: While Crotamiton demonstrates efficacy against scabies, research suggests it might not be equally effective against all stages of the mite's life cycle. The delay in clinical response observed in some studies suggests a potential lack of efficacy against certain developmental stages. []
Q11: Are there any reported cases of resistance to Crotamiton?
A11: While not as prevalent as with other scabicides, some cases of scabies resistant to Crotamiton treatment have been reported. []
Q12: What is the general safety profile of Crotamiton?
A12: Crotamiton is generally well-tolerated when applied topically. Studies in infants and young children show a favorable safety profile with minimal adverse effects reported, even after multiple applications. [, ]
Q13: What are the common formulations of Crotamiton for topical administration?
A13: Crotamiton is typically formulated as a 10% cream or lotion for topical application in the treatment of scabies. [, ]
Q14: Are there any specific formulation challenges associated with Crotamiton?
A14: Crotamiton, like many pharmaceuticals, requires specific formulation strategies to ensure stability, solubility, and bioavailability. Research highlights the importance of carefully selecting excipients and optimizing manufacturing processes to achieve a consistent and effective product. [, ]
Q15: What analytical methods are commonly used for the detection and quantification of Crotamiton?
A15: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for detecting and quantifying Crotamiton in various matrices, including pharmaceutical formulations and environmental samples. These methods allow for sensitive and selective analysis of the compound. [, ]
Q16: What are the challenges in analyzing Crotamiton residues in water samples?
A16: Analyzing Crotamiton residues in water samples can be challenging due to its low concentration and the complex matrix of environmental samples. Advanced techniques like Differential Pulse Polarography (DPP) are being explored to enhance sensitivity and selectivity in detecting trace amounts of Crotamiton in water. []
Q17: What are some of the current research areas focusing on Crotamiton?
A17: Current research on Crotamiton encompasses various areas, including investigating the precise molecular mechanisms underlying its interaction with TRPV4 channels and exploring its potential in managing other pruritic conditions beyond scabies. [, , ]
Q18: Are there any promising derivatives or analogs of Crotamiton being investigated?
A18: Yes, researchers are actively exploring structural modifications to the Crotamiton molecule to potentially enhance its efficacy, safety, and pharmacokinetic properties. For example, the derivative JM03, created by replacing the ortho-methyl group with ortho-fluoro, showed improved lifespan-extending and stress resistance properties in C. elegans models. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


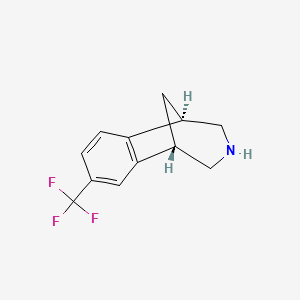
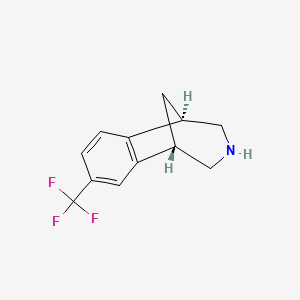

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
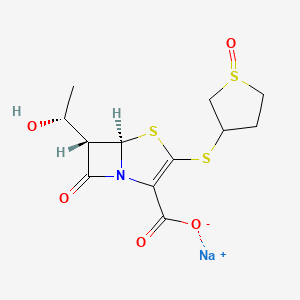
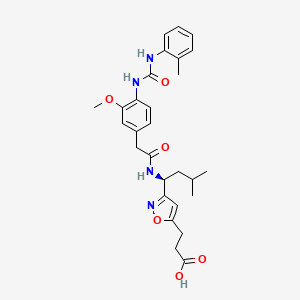
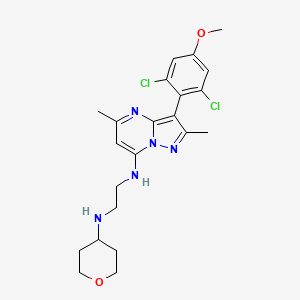
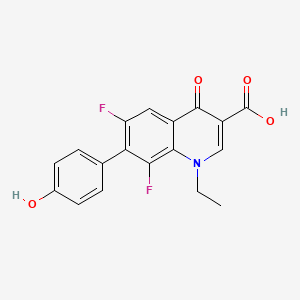
![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
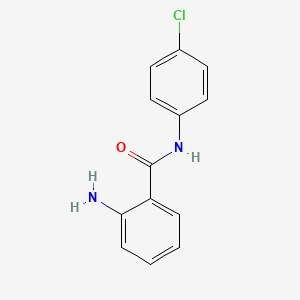
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate](/img/structure/B1669565.png)
